molecular formula C11H12BrNO B1411972 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide CAS No. 1566892-86-1

4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide

Cat. No.: B1411972
CAS No.: 1566892-86-1
M. Wt: 254.12 g/mol
InChI Key: WTBDGRHQCCYOKH-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide is an organic compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol . This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 3rd position, and a prop-2-en-1-yl group attached to the nitrogen atom of the benzamide structure. It is primarily used in research and development settings.

Scientific Research Applications

4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of a benzamide would depend on its specific structure and the context in which it is used. For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors in the brain .

Safety and Hazards

Like all chemicals, benzamides should be handled with care. They can cause irritation to the skin and eyes, and may be harmful if swallowed or inhaled .

Future Directions

The study of benzamides and their derivatives is a vibrant field of research, with potential applications in medicine, materials science, and other areas. Future research may focus on developing new synthetic methods, studying the properties of benzamides, and exploring their potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide typically involves the following steps:

    Starting Materials: 4-Bromo-3-methylbenzoic acid and prop-2-en-1-amine.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

    Procedure: The 4-Bromo-3-methylbenzoic acid is first activated by the coupling agent, followed by the addition of prop-2-en-1-amine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylbenzamide: Lacks the prop-2-en-1-yl group, leading to different chemical properties and reactivity.

    3-Methyl-N-(prop-2-en-1-yl)benzamide: Lacks the bromine atom, affecting its substitution reactions and biological activity.

    4-Bromo-N-(prop-2-en-1-yl)benzamide: Lacks the methyl group, influencing its steric and electronic properties.

Uniqueness

4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of the bromine atom, methyl group, and prop-2-en-1-yl group allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

4-bromo-3-methyl-N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-3-6-13-11(14)9-4-5-10(12)8(2)7-9/h3-5,7H,1,6H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBDGRHQCCYOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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